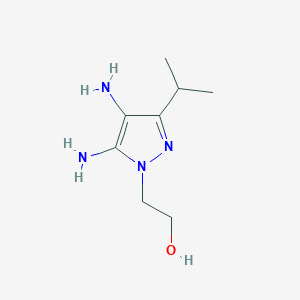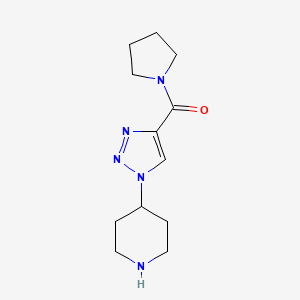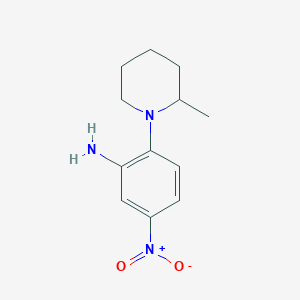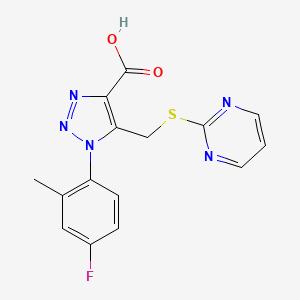
2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C8H16N4O and a molecular weight of 184.24 g/mol . This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-4,5-diaminopyrazole with ethylene oxide . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
科学的研究の応用
2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
作用機序
The mechanism of action of 2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
- 2-(4,5-Diamino-3-methyl-1H-pyrazol-1-yl)ethanol
- 2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol
- 2-(4,5-Diamino-3-propyl-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol is unique due to its specific isopropyl substitution, which can influence its reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C8H16N4O |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
2-(4,5-diamino-3-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H16N4O/c1-5(2)7-6(9)8(10)12(11-7)3-4-13/h5,13H,3-4,9-10H2,1-2H3 |
InChIキー |
ACJHDINQZYUQHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C(=C1N)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)






![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)


![6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11788714.png)
![(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B11788717.png)
